molecular formula C7H13NO4S B12213824 Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate

Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate

Cat. No.: B12213824
M. Wt: 207.25 g/mol
InChI Key: UNCQRGKNPCWRTF-UHFFFAOYSA-N
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Description

Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate is a chemical compound with the molecular formula C7H13NO4S It is a carbamate derivative featuring a tetrahydrothiophene ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate typically involves the reaction of the corresponding alcohols with trichloroacetyl isocyanate, followed by hydrolysis of the trichloroacetyl protecting group with potassium carbonate in methanol . Another method involves the use of Rh2(OAc)4 catalyzed cyclization of carbamates, which can yield the desired product under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to its corresponding sulfide.

    Substitution: Various nucleophiles can substitute the ethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state sulfones, while reduction can produce sulfides.

Scientific Research Applications

Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate involves its interaction with specific molecular targets. For instance, as a GIRK channel activator, it modulates the activity of these potassium channels, which play a crucial role in regulating cellular excitability . The compound binds to the channel, inducing a conformational change that enhances its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate is unique due to its specific structure and the presence of both the carbamate and sulfone functional groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

ethyl N-(1,1-dioxothiolan-3-yl)carbamate

InChI

InChI=1S/C7H13NO4S/c1-2-12-7(9)8-6-3-4-13(10,11)5-6/h6H,2-5H2,1H3,(H,8,9)

InChI Key

UNCQRGKNPCWRTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1CCS(=O)(=O)C1

Origin of Product

United States

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